2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole
CAS No.:
Cat. No.: VC15820761
Molecular Formula: C9H7F2NO2S
Molecular Weight: 231.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7F2NO2S |
|---|---|
| Molecular Weight | 231.22 g/mol |
| IUPAC Name | 2-(difluoromethoxy)-4-methylsulfanyl-1,3-benzoxazole |
| Standard InChI | InChI=1S/C9H7F2NO2S/c1-15-6-4-2-3-5-7(6)12-9(13-5)14-8(10)11/h2-4,8H,1H3 |
| Standard InChI Key | RJISZVDKAJKBBD-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=CC2=C1N=C(O2)OC(F)F |
Introduction
2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole is a heterocyclic compound belonging to the benzoxazole family. It is characterized by the presence of a difluoromethoxy group and a methylthio substituent, which confer unique chemical and biological properties. This compound has garnered significant attention in medicinal chemistry due to its potential applications in developing pharmaceutical agents with anticancer and antimicrobial properties.
Synthesis Methods
The synthesis of 2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with difluoromethoxy-substituted aldehydes under acidic conditions. Common methods include:
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Cyclization Reaction: This involves reacting 2-aminophenols with difluoromethoxy-substituted aldehydes in the presence of a catalyst.
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Solvent Choice: Solvents such as ethanol are frequently used in these syntheses to optimize yield and purity.
Biological Activity and Applications
2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole exhibits significant biological activity, making it a subject of interest in medicinal chemistry. Its potential applications include:
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Anticancer Properties: The compound's ability to interact with specific enzymes and receptors suggests potential anticancer effects.
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Antimicrobial Properties: Similar compounds in the benzoxazole family have shown antimicrobial activity, indicating a possible application in this area.
Interaction Studies
Interaction studies focus on understanding the mechanism of action at the molecular level. Preliminary research suggests that 2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole interacts with specific enzymes and receptors, which is crucial for assessing its therapeutic potential.
Comparison with Similar Compounds
Several compounds exhibit structural similarities to 2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole, each possessing unique properties:
| Compound Name | Key Features | Unique Properties |
|---|---|---|
| 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | Benzimidazole structure with difluoromethoxy group | Used in drug synthesis for gastrointestinal disorders |
| 6-(Difluoromethoxy)-2-(methylthio)benzo[d]oxazole | Similar structure but with additional methylthio group | Known for antimicrobial properties |
| 2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehyde | Benzoxazole ring with carboxaldehyde | Exhibits distinct chemical reactivity due to aldehyde group |
| 2-Methoxybenzo[d]oxazole | Lacks difluoromethoxy group | Affects lipophilicity |
| 2-Ethoxybenzo[d]oxazole | Similar structure but varies in functional groups | Different solubility characteristics |
The uniqueness of 2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole lies in its combination of both difluoromethoxy and methylthio groups, which confer distinct chemical and biological properties.
Future Research Directions
Future research should focus on further elucidating the biological activities of 2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole and exploring its potential therapeutic applications. This includes detailed studies on its interaction with biological targets and its efficacy in preclinical models. Additionally, optimizing synthesis methods to improve yield and purity will be essential for advancing its development as a pharmaceutical agent.
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